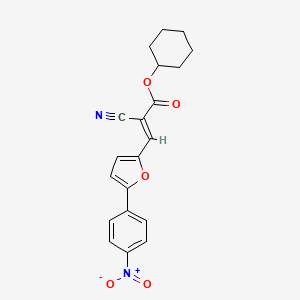

(E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Description

(E)-Cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a structurally complex acrylate derivative featuring a nitro-substituted furan moiety and a cyclohexyl ester group. The compound combines electron-withdrawing groups (cyano and nitro) with a conjugated π-system, making it a candidate for UV absorption applications. Its molecular architecture includes:

- 5-(4-Nitrophenyl)furan-2-yl: The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which may red-shift UV absorption compared to unsubstituted furans.

- Cyclohexyl ester: The bulky, hydrophobic ester group likely improves solubility in non-polar matrices (e.g., sunscreen oils) compared to shorter-chain esters.

Properties

IUPAC Name |

cyclohexyl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c21-13-15(20(23)27-17-4-2-1-3-5-17)12-18-10-11-19(26-18)14-6-8-16(9-7-14)22(24)25/h6-12,17H,1-5H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMRLEUWJBNUQT-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, resulting in a broad spectrum of pharmacological action.

Mode of Action

It’s known that the presence of exocyclic functional с=с and c=n fragments significantly impacts the bioactivity of the pyrazole platform. This suggests that the compound may interact with its targets through weak non-covalent interactions.

Biochemical Pathways

Result of Action

The compound has been synthesized and evaluated for its antimicrobial activities. The results showed that it has a pronounced effect on strains of bacteria such as S. aureus ATCC 25923, E. coli ATCC 25922, and fungi of the genus Candida. This suggests that the compound could be promising for the creation of effective antimicrobial agents.

Biological Activity

(E)-Cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and biological efficacy, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.373 g/mol. The compound features a cyano group, a furan ring, and a nitrophenyl moiety, which contribute to its biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclohexyl acrylate with appropriate nitration and cyanation reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound. For instance, proton NMR spectra display characteristic peaks that correspond to the various hydrogen environments in the molecule, while carbon NMR provides insights into the carbon framework.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For example, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this class of compounds. In vitro assays have demonstrated effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the nitrophenyl group is thought to enhance membrane permeability, facilitating bacterial cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. Studies indicate that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β in macrophage cultures. This suggests a mechanism involving the inhibition of inflammatory mediators, making it a candidate for treating inflammatory diseases.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Inhibition of cytokine production |

Case Studies

- Antitumor Efficacy : A study demonstrated that a related compound reduced tumor growth in xenograft models by over 50% compared to controls, suggesting strong in vivo efficacy.

- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed lower MIC values against resistant strains of Staphylococcus aureus.

- Inflammation Model : In an animal model of induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to untreated controls, indicating its potential therapeutic use in inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Comparison with (E,Z)-2-Ethylhexyl 2-Cyano-3-(Furan-2-yl)Acrylate

This ethylhexyl ester derivative (–9) serves as a baseline for UV-filter performance:

Comparison with Butyl Methoxydibenzoylmethane (Avobenzone)

Butyl methoxydibenzoylmethane () is a benchmark UVA filter:

- λMAX : 357 nm (310–390 nm range).

- Limitations : Poor photostability, requiring stabilizers in formulations.

Comparison with (E)-3-(5-(4-Nitrophenyl)Furan-2-yl)Acrylic Acid

The carboxylic acid analog () lacks the ester moiety:

- Melting Point : 262°C (suggesting high crystallinity, poor solubility).

- pKa: 4.23 (ionizable, limiting compatibility with non-polar formulations).

- Target Compound Advantage : The cyclohexyl ester improves lipid solubility and formulation flexibility .

Q & A

Basic: What are the optimal synthetic routes for (E)-cyclohexyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate?

Methodological Answer:

The compound can be synthesized via a Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and cyclohexyl 2-cyanoacetate. Key steps include:

- Reagent Optimization : Use a catalytic base (e.g., piperidine) in anhydrous ethanol under reflux (70–80°C) to promote condensation .

- Stereocontrol : Maintain reaction conditions to favor the (E)-isomer, confirmed by NMR coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Combine multimodal characterization :

- NMR Spectroscopy : and NMR to verify the acrylate backbone, nitrophenyl substituents, and cyclohexyl ester. Key signals:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and bond angles. Similar acrylates (e.g., ethyl 2-cyano-3-(furan-2-yl)acrylate) crystallize in monoclinic systems (space group P2/c) with Z = 4 .

Advanced: How does the nitrophenyl group influence electronic properties for optoelectronic applications?

Methodological Answer:

The 4-nitrophenyl group acts as an electron-withdrawing moiety, enhancing intramolecular charge transfer (ICT). Investigate via:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Comparable furan-acrylates show gaps of 3.2–3.5 eV, suitable for OLED emitters .

- UV-Vis Spectroscopy : Measure λ in DMSO; nitrophenyl derivatives typically absorb at 350–400 nm due to π→π* transitions .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Methodological Answer:

Address inconsistencies through:

- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., enolate formation during condensation) .

- Isolation of Byproducts : Employ preparative HPLC to separate impurities. For example, Z-isomers or nitro-reduction products may form under reducing conditions .

- Mechanistic Studies : Isotopic labeling (-nitro groups) to track nitro participation in side reactions .

Advanced: Can this compound serve as a ligand or building block for porous materials?

Methodional Answer:

The acrylate’s cyano and nitro groups enable coordination or covalent framework integration. Strategies include:

- Coordination Polymers : React with transition metals (e.g., Zn) in DMF/MeOH to form 2D networks. Monitor porosity via BET surface area analysis (analogous COFs exhibit 700–1600 m/g) .

- Covalent Organic Frameworks (COFs) : Condense with boronic acids (e.g., 1,3,5-benzenetriboronic acid) under solvothermal conditions (120°C, 7 days) to form crystalline frameworks .

Basic: What solvent systems are suitable for spectroscopic and reactivity studies?

Methodological Answer:

Prioritize aprotic solvents to avoid ester hydrolysis:

- Polar Solvents : DMSO or DMF for UV-Vis/NMR (enhance solubility of nitro-aromatics) .

- Low Polarity : Toluene or THF for photostability studies (minimize solvent–solute interactions) .

Advanced: How to design stability studies under thermal/photo conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.